6-Bromo-4-fluoro-3-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCZRZKMGJKLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Fluoro 3 Methyl 1h Indazole and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, providing detailed information about the molecular framework. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N, are routinely employed to confirm the identity and purity of synthesized compounds. nih.govacs.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For 6-Bromo-4-fluoro-3-methyl-1H-indazole, distinct signals are expected for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts and coupling constants (J-values) of the aromatic protons are particularly diagnostic, revealing their relative positions on the benzene (B151609) ring and the influence of the electron-withdrawing bromine and fluorine substituents.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the indazole core are sensitive to the substitution pattern. researchgate.net The positions of the bromine, fluorine, and methyl groups directly influence the resonances of the carbons to which they are attached and adjacent carbons. This technique is crucial for confirming the regiochemistry of the substitution on the bicyclic system. cdnsciencepub.com
¹⁴N and ¹⁵N NMR: Nitrogen NMR spectroscopy is a powerful probe for studying the electronic structure of nitrogen-containing heterocyles like indazoles. ipb.pt ¹⁵N NMR, in particular, is highly sensitive to the chemical environment of the nitrogen atoms. nih.gov The chemical shifts of N1 and N2 are significantly different, which is instrumental in distinguishing between N-substituted isomers and tautomeric forms. nih.govacs.org For instance, the ¹⁵N chemical shifts of N1 and N2 atoms are very different for 1-substituted versus 2-substituted indazoles. nih.gov
Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to predict and assign NMR chemical shifts with high accuracy. nih.govacs.org
Below is a table of representative ¹H and ¹³C NMR chemical shifts for substituted indazoles, illustrating the typical ranges for different nuclei.
| Nucleus | Atom Position | Representative Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
| ¹H NMR | H5 | ~7.3 - 7.6 | d, J ≈ 9.0 Hz |
| H7 | ~7.1 - 7.4 | d, J ≈ 2.0 Hz | |
| C3-CH₃ | ~2.5 - 2.7 | s | |
| N1-H | ~11.0 - 13.0 | br s | |
| ¹³C NMR | C3 | ~140 - 145 | - |
| C3a | ~120 - 125 | - | |
| C4 | ~115 - 120 (¹JCF ≈ 250 Hz) | d | |
| C5 | ~125 - 130 | - | |
| C6 | ~110 - 115 | - | |
| C7 | ~118 - 122 | - | |
| C7a | ~138 - 142 | - | |
| C3-CH₃ | ~10 - 15 | - | |
| Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern. Data is compiled based on general knowledge of substituted indazoles. |
Mass Spectrometry for Precise Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the parent molecule and its fragments, confirming the chemical formula.
For this compound (C₈H₆BrFN₂), the expected monoisotopic mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Electron Ionization (EI) is a common technique that can induce fragmentation, providing a unique "fingerprint" for the molecule. The fragmentation analysis of this compound would likely involve characteristic losses of radicals or neutral molecules such as H, HCN, N₂, Br, or CH₃.
| Ion Type | Formula | Calculated m/z (for ⁷⁹Br) | Description |
| Molecular Ion [M]⁺ | C₈H₆⁷⁹BrFN₂⁺ | 227.9702 | Parent molecular ion |
| Molecular Ion [M+2]⁺ | C₈H₆⁸¹BrFN₂⁺ | 229.9681 | Isotopic peak due to ⁸¹Br |
| Fragment | [M-H]⁺ | 226.9624 | Loss of a hydrogen radical |
| Fragment | [M-CH₃]⁺ | 212.9445 | Loss of a methyl radical |
| Fragment | [M-Br]⁺ | 149.0515 | Loss of a bromine radical |
| Note: The fragmentation pattern is predictive and would require experimental verification. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net These methods are excellent for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to specific bond vibrations. The N-H stretching vibration of the indazole ring typically appears as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the bicyclic aromatic system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The aromatic ring stretching modes are often strong in the Raman spectrum. Studies on indazole derivatives using techniques like Surface-Enhanced Raman Spectroscopy (SERS) have provided insights into molecular adsorption and orientation on surfaces. nih.gov Differential Raman spectroscopy has also been used to distinguish between different classes of indazole derivatives. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Indazole N-H | 3100 - 3300 (broad) |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| C-H Stretch (aliphatic) | Methyl C-H | 2850 - 3000 |
| C=C / C=N Stretch | Aromatic Ring | 1400 - 1650 |
| C-H Bend | Methyl / Aromatic | 1350 - 1480 |
| C-F Stretch | Ar-F | 1000 - 1250 |
| C-Br Stretch | Ar-Br | 500 - 650 |
| Note: These are general ranges and the exact positions can be influenced by the overall molecular structure. |
X-ray Crystallography for Determination of Solid-State Molecular Conformation and Supramolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation of this compound.
Beyond the individual molecular structure, X-ray diffraction reveals how molecules pack in the crystal lattice, providing crucial insights into supramolecular interactions. nih.gov For indazole derivatives, intermolecular hydrogen bonding is a key feature, often involving the N-H group of one molecule and the N2 atom of a neighboring molecule, leading to the formation of dimers or extended chains. nih.govcaribjscitech.com Other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, can also play a significant role in stabilizing the crystal structure. Analysis of these interactions is vital for understanding the material's physical properties.
Spectroscopic Differentiation and Analysis of Indazole Tautomeric Forms (1H-Indazole vs. 2H-Indazole)
Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov For most derivatives, including this compound, the 1H-tautomer is thermodynamically more stable and is the predominant form in solution and the solid state. nih.govnih.gov Spectroscopic techniques are crucial for distinguishing between these two forms, which can have different biological activities and chemical properties.
NMR Spectroscopy: NMR is the most powerful technique for tautomeric analysis in solution. nih.gov
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole (B372694) ring, particularly C3 and C7a, are significantly different between the 1H and 2H tautomers. This difference provides a clear diagnostic tool for identifying the major tautomer present. researchgate.net
¹⁵N NMR: The difference in the electronic environment of the nitrogen atoms between the two tautomers leads to very large differences in their ¹⁵N chemical shifts, often exceeding 20 ppm, making it an unambiguous method for differentiation. researchgate.net
¹H NMR: The chemical shift of the proton attached to the nitrogen (N-H) and the protons on the benzene ring can also differ between tautomers, although the differences may be less pronounced than in ¹³C or ¹⁵N NMR.
Vibrational Spectroscopy: The IR and Raman spectra of the 1H and 2H tautomers are also expected to differ, particularly in the regions corresponding to N-H bending and ring stretching vibrations, although these differences can be subtle and harder to interpret than NMR data.
| Spectroscopic Feature | 1H-Indazole Tautomer (Benzenoid) | 2H-Indazole Tautomer (Quinonoid) |
| Stability | Generally more stable | Generally less stable |
| ¹³C NMR | Distinct chemical shifts for C3, C7a | Significantly different chemical shifts for C3, C7a |
| ¹⁵N NMR | Characteristic N1, N2 chemical shifts | Large downfield or upfield shift for N1, N2 compared to 1H |
| Dipole Moment | Lower dipole moment | Higher dipole moment umich.edu |
| Note: The stability and spectroscopic characteristics are general trends for the indazole system. |
Computational and Theoretical Investigations of 6 Bromo 4 Fluoro 3 Methyl 1h Indazole
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. researchgate.net These methods are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. A smaller energy gap (ΔE) between the HOMO and LUMO suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be derived from these orbital energies. These parameters help in predicting how the molecule will interact with other chemical species. researchgate.net
For instance, DFT calculations performed on similar indazole derivatives, such as 4-fluoro-1H-indazole and 4-bromo-1H-indazole, using the B3LYP/6-31G++(d,p) method have provided valuable data on their reactivity. researchgate.net While specific calculations for 6-Bromo-4-fluoro-3-methyl-1H-indazole are not publicly available, the expected values would follow similar trends, influenced by the specific combination of bromo, fluoro, and methyl substituents on the indazole core.
Below is a table illustrating the kind of data generated from such analyses, based on calculations for related indazole compounds. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Based on Related Indazole Derivatives)
| Parameter | Definition | Typical Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 | Relates to chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.2 to 4.2 | Measures the power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 to 3.2 | Measures resistance to change in electron distribution |
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov
The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack. Conversely, blue areas represent electron-deficient regions (positive electrostatic potential), which are favorable for nucleophilic attack. nih.gov Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the fluorine atom, as these are highly electronegative. These sites would be the primary targets for electrophiles. Positive potential (blue) would be expected around the hydrogen atom attached to the N1 nitrogen (in the 1H-indazole tautomer) and the hydrogens of the methyl group, indicating these are potential sites for nucleophilic interactions. researchgate.net
Conformational Analysis and Energy Minimization Studies of Preferred Geometries
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Energy minimization studies are then performed to identify the most stable conformation, i.e., the one with the lowest potential energy. rsc.org
For this compound, theoretical calculations would be used to explore the rotational barrier of the methyl group and to determine the most stable tautomeric form (1H vs. 2H). The geometry of the molecule is optimized to find the structure with the minimum energy. This optimized geometry provides the most accurate representation of the molecule's bond lengths, bond angles, and dihedral angles, which is crucial for subsequent studies like molecular docking. mdpi.com
Molecular Docking Studies to Predict Ligand-Target Interactions and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein or receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical docking study involving this compound, the minimized 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to calculate the binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. The results can reveal key binding interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, docking studies on other indazole derivatives have successfully identified their binding modes with cancer-related proteins. nih.gov
Molecular Dynamics Simulations to Investigate Dynamic Ligand-Protein Recognition
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes in both the ligand and the protein upon binding and to assess the stability of the complex.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the structure of newly synthesized compounds. rsc.org
For this compound, DFT calculations can be used to predict its infrared (IR) vibrational frequencies and its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculated IR spectrum can be compared with experimental data to assign specific vibrational modes to the observed absorption bands.
The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). rsc.orgmissouri.edu These theoretical shifts, when compared to experimental spectra, can aid in the unambiguous assignment of signals to specific atoms within the molecule. This is particularly useful for complex structures where spectral interpretation can be challenging.
Preclinical Research and Therapeutic Development Potential of 6 Bromo 4 Fluoro 3 Methyl 1h Indazole Derivatives
Lead Compound Identification and Optimization Strategies for Indazole-Based Candidates
The discovery of a lead compound is a critical first step in the drug development pipeline. For indazole-based candidates, this process often involves the screening of compound libraries or the rational design of molecules based on the structure of a biological target. The 6-bromo-4-fluoro-3-methyl-1H-indazole scaffold itself can be considered a lead compound for further optimization.
Optimization strategies for indazole-based candidates typically focus on modifying the substituents at various positions of the indazole ring to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, the bromine atom at the 6-position and the fluorine atom at the 4-position of the core molecule are expected to influence its lipophilicity and electronic properties, which can impact target binding and metabolic stability. The methyl group at the 3-position can also be a key point for modification to explore interactions with the target protein.
Common optimization strategies for indazole scaffolds include:
Substitution at the N1 position: The nitrogen at the 1-position of the indazole ring is a common site for introducing various substituents to modulate the compound's properties.
Modification of substituents on the benzene (B151609) ring: Altering the groups at positions 4, 5, 6, and 7 can significantly impact biological activity and selectivity.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics.
A study on 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer, identified lead compounds through virtual screening and structure-based optimization. nih.gov This approach highlights a common strategy for identifying and optimizing indazole-based candidates.
Development of Novel Therapeutic Agents Utilizing the Indazole Scaffold
The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases. tandfonline.comresearchgate.net While specific therapeutic agents based on the this compound core are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant promise in several therapeutic areas.
Anticancer Agents: Indazole derivatives are well-represented in the field of oncology. researchgate.net They have been developed as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov For example, a series of 3-methyl-1H-indazole derivatives were designed and evaluated as selective inhibitors of BRD4 for their potential in cancer treatment. nih.gov
Anti-inflammatory Agents: The indazole nucleus is also a key component of compounds with anti-inflammatory properties. google.com These derivatives can modulate inflammatory pathways, offering potential treatments for conditions like rheumatoid arthritis and other autoimmune diseases.
Other Therapeutic Areas: The therapeutic potential of indazole derivatives extends beyond oncology and inflammation. They have been investigated for a range of other conditions, demonstrating the broad applicability of this chemical scaffold. researchgate.net
The development of novel therapeutic agents from the this compound scaffold would likely follow established medicinal chemistry principles, involving the synthesis of a library of derivatives with modifications at key positions to screen for activity against specific biological targets.
Analysis of the Patent Landscape and Emerging Intellectual Property in Indazole-Based Drug Candidates
The significant therapeutic potential of indazole derivatives is reflected in the extensive patent literature covering this class of compounds. tandfonline.comresearchgate.netgoogle.comgoogle.comgoogle.com Pharmaceutical companies and research institutions actively file patents to protect their intellectual property related to novel indazole-based drug candidates.
An analysis of the patent landscape reveals a focus on substituted indazoles with applications in a variety of diseases. Patents often claim a genus of compounds with a common indazole core but with variations in the substituents. This strategy allows for broad protection of a range of potential drug candidates.
Key areas of patent activity for indazole derivatives include:
Kinase inhibitors: A significant number of patents describe indazole derivatives as inhibitors of various protein kinases for the treatment of cancer and inflammatory diseases.
AMPK activators: Recent patent applications describe substituted indazole derivatives as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a target for metabolic diseases. google.com
IRAK4 inhibitors: Patents have been filed for substituted indazoles that inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune disorders. google.com
While a specific patent for this compound was not identified in the initial search, the general trend in the patent landscape suggests that novel derivatives of this compound with demonstrated therapeutic activity would be patentable. The novelty would likely reside in the specific substitution pattern and the associated biological activity against a particular therapeutic target. Emerging intellectual property in this area will likely focus on compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Future Directions and Advanced Research Perspectives for 6 Bromo 4 Fluoro 3 Methyl 1h Indazole
Development of Innovative and Sustainable (Green Chemistry) Synthetic Methodologies for Substituted Indazoles
The synthesis of complex heterocyclic compounds like substituted indazoles often involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry aim to address these challenges by designing more efficient and environmentally benign synthetic routes. Future research will likely focus on developing innovative methodologies that improve the sustainability of producing 6-bromo-4-fluoro-3-methyl-1H-indazole and its analogs.
Key areas of development include:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. acs.org This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage and energy consumption. acs.org
Electrosynthesis: Electrochemical methods provide a green and sustainable approach to chemical transformations by using electricity as a reagent, thereby avoiding the need for conventional, often toxic, oxidizing or reducing agents. organic-chemistry.org This technique has been successfully applied to the functionalization of indazoles and represents a promising avenue for future synthetic efforts. organic-chemistry.org
Alternative Solvents: The use of environmentally friendly solvents is a cornerstone of green chemistry. Research into utilizing ionic liquids or polyethylene (B3416737) glycol (PEG) as reaction media for indazole synthesis has shown promise, offering mild reaction conditions and often acting as both solvent and catalyst. organic-chemistry.orgjocpr.com
Catalysis: The development of novel catalytic systems, particularly those using earth-abundant metals or metal-free conditions, is crucial. Copper-catalyzed one-pot, multi-component reactions have proven effective for synthesizing 2H-indazoles in green solvents like PEG. organic-chemistry.org
| Methodology | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Reaction Conditions | Often harsh (high temperatures, pressures), use of stoichiometric toxic reagents. | Milder conditions, use of catalytic amounts of reagents, electrosynthesis. organic-chemistry.org | Increased safety, lower energy consumption, reduced waste. |
| Solvents | Volatile organic compounds (VOCs) like DMF, Chloroform. | Ionic liquids, Polyethylene Glycol (PEG), water, or solvent-free conditions. organic-chemistry.orgjocpr.com | Reduced environmental impact, improved worker safety. |
| Process Type | Batch processing. | Continuous flow chemistry. acs.org | Enhanced scalability, better process control, improved reproducibility. acs.org |
| Atom Economy | Often lower due to multi-step synthesis and use of protecting groups. | Higher, through one-pot reactions and catalytic cycles. organic-chemistry.org | Maximizes incorporation of starting materials into the final product. |
Exploration of Novel Biological Targets and Disease Indications beyond Current Applications
Indazole derivatives are well-established as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology. nih.govresearchgate.net Many existing indazole-based compounds function as kinase inhibitors (e.g., targeting EGFR, FGFR) or interact with epigenetic targets like BRD4. nih.govresearchgate.net Future research should aim to explore novel biological targets and therapeutic areas beyond these established applications.
Potential new avenues for exploration include:
Neurodegenerative Diseases: Given the diverse biological activities of indazoles, exploring their potential to modulate targets involved in diseases like Alzheimer's or Parkinson's is a logical next step. taylorandfrancis.com This could involve targeting enzymes or protein aggregates implicated in disease progression.
Metabolic Disorders: Indazole derivatives have been identified as glucagon (B607659) receptor antagonists, suggesting potential applications in type 2 diabetes. nih.gov Further exploration of other targets within metabolic pathways could yield new treatments for obesity, dyslipidemia, and related conditions.
Infectious Diseases: While some antimicrobial and antiparasitic activities have been reported, a systematic exploration of indazole derivatives against a broader range of pathogens, including drug-resistant bacteria and viruses, is warranted. researchgate.netresearchgate.net
Epigenetic Modifiers: Beyond the well-studied BET family, numerous other epigenetic "reader," "writer," and "eraser" proteins are implicated in disease. Screening indazole libraries against these targets could uncover novel modulators of gene expression for use in oncology and other areas.
| Target Class | Established Examples | Potential Novel Targets for Exploration | Potential Disease Indications |
|---|---|---|---|
| Kinases | EGFR, FGFR, Pim Kinases, PLK4. nih.govnih.gov | Kinases involved in neuroinflammation or metabolic signaling. | Neurodegenerative diseases, metabolic syndrome. |
| Epigenetic Proteins | BRD4 (BET family). researchgate.net | Histone methyltransferases (e.g., EZH2), histone deacetylases (HDACs). | Cancers, inflammatory disorders. |
| G-Protein Coupled Receptors (GPCRs) | Serotonin 5-HT3 receptor. researchgate.net | Orphan GPCRs, chemokine receptors. | Inflammatory diseases, CNS disorders. |
| Enzymes | IDO1, ERK, Hypoxia-Inducible Factor 1α (HIF-1α). nih.govnih.gov | Enzymes in parasitic metabolic pathways, viral proteases. | Infectious and parasitic diseases. |
Application of Advanced Computational Approaches in Rational Drug Design (e.g., Artificial Intelligence and Machine Learning in SAR)
The integration of advanced computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery. scielo.brresearchgate.net These methods can accelerate the design-make-test-analyze cycle, enabling more rapid and efficient optimization of lead compounds derived from scaffolds like this compound.
Future applications of computational approaches include:
Predictive QSAR Models: Using AI and ML algorithms, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel indazole derivatives before they are synthesized. scielo.brtum.de This allows chemists to prioritize the most promising candidates, saving time and resources.
Generative Deep Learning: Generative models can design entirely new molecules based on the indazole scaffold, optimized for desired properties such as high potency against a specific target and favorable pharmacokinetic profiles. tum.de
Molecular Dynamics (MD) Simulations: MD simulations provide insights into how a ligand binds to its target protein over time, revealing the stability of the interaction and key binding determinants. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.
In Silico ADME/Tox Prediction: Computational models can predict absorption, distribution, metabolism, excretion (ADME), and toxicity properties early in the discovery process. This helps to identify and eliminate compounds with unfavorable profiles before they enter more costly experimental testing.
| Computational Method | Application | Potential Impact on Drug Discovery |
|---|---|---|
| Machine Learning (QSAR) | Predicting biological activity and physicochemical properties. scielo.brtum.de | Prioritization of synthetic targets; accelerates identification of potent leads. |
| Molecular Dynamics (MD) Simulations | Analyzing ligand-protein stability and binding modes. nih.gov | Provides a mechanistic understanding of binding to guide rational design. |
| Generative AI Models | De novo design of novel indazole analogs with desired properties. tum.de | Exploration of novel chemical space and generation of new intellectual property. |
| 3D-Pharmacophore Mapping | Identifying essential structural features for biological activity. nih.gov | Guides virtual screening campaigns and scaffold hopping strategies. |
Integration of this compound as a Core Fragment in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel lead compounds. nih.govnih.gov The this compound molecule, with its relatively low molecular weight and multiple vectors for chemical modification, is an ideal candidate for use in these approaches.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecules ("fragments") are screened for weak but efficient binding to a biological target. nih.gov Once a fragment hit like this compound is identified, it can be grown or linked with other fragments to produce a highly potent lead compound. rsc.org The indazole core provides a rigid and well-defined anchor in the protein's binding pocket, while the bromo, fluoro, and methyl substituents can be modified to optimize interactions and physicochemical properties. The use of a fragment-based approach has already been successfully applied to other indazole series to develop potent kinase inhibitors. nih.gov
Scaffold Hopping: This strategy involves modifying the core structure of a known active compound to create a new chemotype with similar biological activity but potentially improved properties, such as better pharmacokinetics or novel intellectual property. nih.gov Starting with the this compound core, medicinal chemists can use computational tools and synthetic chemistry to replace the indazole ring with other bioisosteric heterocycles. This can lead to the discovery of compounds that retain the key binding interactions of the original molecule while offering advantages in solubility, metabolic stability, or patentability. dundee.ac.uk
In-depth Investigations into the Pharmacokinetic and Pharmacodynamic Properties of Promising Lead Derivatives
The successful translation of a potent compound into a safe and effective drug is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Once promising lead derivatives of this compound are identified, comprehensive in vitro and in vivo studies are essential.
Key investigations include:
Pharmacokinetics (ADME): The study of what the body does to the drug. This involves a suite of in vitro assays to assess properties like aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes. youtube.com These early assessments help guide the structural optimization of lead compounds to achieve a desirable PK profile for in vivo studies.
Pharmacodynamics (PD): The study of what the drug does to the body. This involves confirming target engagement in cellular and animal models, establishing a dose-response relationship, and determining the duration of the biological effect. These studies are crucial for understanding the mechanism of action and for selecting an appropriate dosing regimen for potential clinical trials.
| Parameter Type | Specific Parameter | Importance in Drug Development |
|---|---|---|
| Pharmacokinetics (PK) | Solubility | Affects absorption and formulation possibilities. |
| Permeability | Determines the ability of the drug to cross biological membranes and be absorbed. | |
| Metabolic Stability | Influences the drug's half-life and duration of action. | |
| CYP Inhibition | Assesses the potential for drug-drug interactions. | |
| Pharmacodynamics (PD) | Target Engagement | Confirms the drug is interacting with its intended biological target in a relevant system. |
| In Vivo Efficacy | Demonstrates the desired therapeutic effect in a disease model. | |
| Dose-Response Relationship | Establishes the correlation between the dose administered and the observed effect. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-4-fluoro-3-methyl-1H-indazole, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves halogenation and functional group substitution on the indazole scaffold. For example, bromination at the 6-position and fluorination at the 4-position can be achieved via electrophilic aromatic substitution, while methylation is often introduced through alkylation or Suzuki coupling. Key steps include:
- Use of Pd-catalyzed cross-coupling for regioselective bromine introduction .
- Fluorination via halogen exchange (Halex reaction) with KF or CsF under controlled temperatures .
- Purity is validated using HPLC (>98% purity) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For instance, the methyl group at C3 appears as a singlet (~δ 2.1 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 243.97 for CHBrFN) .
- FTIR : Absorbance bands at ~750 cm (C-Br) and ~1250 cm (C-F) validate halogen presence .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Protect from light at 2–8°C in airtight containers to prevent degradation .
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation (GHS hazard codes: H315, H319) .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental impact .
Advanced Research Questions
Q. How can SHELX and ORTEP-III be utilized in refining the crystal structure of this compound?
- Methodological Answer :
- SHELX : Employ SHELXL for least-squares refinement of X-ray diffraction (XRD) data. Key parameters include anisotropic displacement parameters for heavy atoms (Br, F) and hydrogen atom placement using riding models .
- ORTEP-III : Generate 3D thermal ellipsoid plots to visualize bond angles and torsional strain. For example, the dihedral angle between the indazole ring and methyl group can be measured to assess steric effects .
- Example Workflow :
- Collect XRD data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL (R-factor < 0.05).
- Render with ORTEP-III to highlight halogen bonding interactions .
Q. How should researchers address contradictions between theoretical and experimental spectral data?
- Methodological Answer :
- Step 1 : Cross-validate data using multiple techniques (e.g., compare DFT-calculated F NMR shifts with experimental values). Discrepancies >5 ppm may indicate solvation effects .
- Step 2 : Re-examine synthetic pathways for unintended byproducts. For example, bromine migration during fluorination can lead to regioisomers detectable via H-C HSQC .
- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate spectral outliers with reaction conditions (temperature, catalyst loading) .
Q. What strategies optimize synthetic yield while minimizing impurities?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) vs. PdCl(PPh) for Suzuki coupling efficiency. Pd(OAc) may reduce bromine displacement side reactions .
- Solvent Selection : Use DMF for fluorination (higher dielectric constant improves F nucleophilicity) but switch to THF for methylation to avoid N-methylation side products .
- Temperature Control : Maintain fluorination at 80–100°C to balance reaction rate and decomposition .
Q. How can pharmacological activity be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization. IC values <1 µM suggest therapeutic potential .
- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., t >30 min indicates suitability for in vivo studies) .
- Contradiction Resolution : If cytotoxicity (e.g., in MTT assays) conflicts with target selectivity, perform RNA-seq to identify off-target pathways .
Q. What factors influence the compound’s stability under varying conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH). Acidic conditions (pH <3) hydrolyze the indazole ring, detected via LC-MS .
- Light Sensitivity : Monitor UV-Vis absorbance (λ = 254 nm) over 72 hours; >10% degradation warrants amber glass storage .
- Thermal Analysis : DSC reveals melting points (~220°C) and exothermic decomposition events (>250°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
